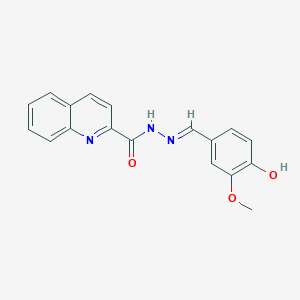![molecular formula C24H25BrN2O5S B6058444 N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide](/img/structure/B6058444.png)
N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxy, phenyl, bromobenzenesulfonamido, and acetamide groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxyaniline with 2-bromoethylbenzene under basic conditions to form an intermediate compound.
Sulfonation: The intermediate is then subjected to sulfonation using a sulfonyl chloride reagent, such as 4-bromobenzenesulfonyl chloride, in the presence of a base like pyridine.
Acetylation: The final step involves the acetylation of the sulfonated intermediate using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom in the sulfonamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-chlorobenzenesulfonamido]acetamide
- N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-fluorobenzenesulfonamido]acetamide
Uniqueness
The uniqueness of N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide lies in its bromine atom, which can undergo specific chemical reactions that other halogenated analogs (chlorine, fluorine) may not. This can lead to the formation of unique products and potentially different biological activities.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O5S/c1-31-20-10-13-22(23(16-20)32-2)26-24(28)17-27(15-14-18-6-4-3-5-7-18)33(29,30)21-11-8-19(25)9-12-21/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPJYEXWXVEYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6058367.png)

![7-(2-cyclohexylethyl)-2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6058374.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6058385.png)
![3-chloro-N-(cyclopropylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6058392.png)
![N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide](/img/structure/B6058408.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6058410.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B6058414.png)
![ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate](/img/structure/B6058415.png)
![3-[4-(dimethylamino)phenyl]-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B6058418.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6058424.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B6058425.png)
![N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6058439.png)
![3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate](/img/structure/B6058446.png)
